KGA-2727
CAS No.: 666842-36-0
Cat. No.: VC0531732
Molecular Formula: C26H40N4O8
Molecular Weight: 536.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 666842-36-0 |
---|---|
Molecular Formula | C26H40N4O8 |
Molecular Weight | 536.6 g/mol |
IUPAC Name | 3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide |
Standard InChI | InChI=1S/C26H40N4O8/c1-14(2)21-18(25(30-29-21)38-26-24(35)23(34)22(33)19(13-31)37-26)12-16-5-6-17(11-15(16)3)36-10-4-8-28-9-7-20(27)32/h5-6,11,14,19,22-24,26,28,31,33-35H,4,7-10,12-13H2,1-3H3,(H2,27,32)(H,29,30)/t19-,22-,23+,24-,26+/m1/s1 |
Standard InChI Key | MDBARDSTXONTFS-MNDUUMEHSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C |
SMILES | CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Pharmacological Profile
Molecular Characteristics
KGA-2727’s chemical formula is , with a molecular weight of 536.62 g/mol . The compound’s structure includes a glucopyranosyloxy group linked to a pyrazole ring, enhancing its affinity for SGLT1’s glucose-binding pocket . Cryo-EM studies of SGLT1 complexes reveal that KGA-2727 occupies the substrate-binding site, sterically hindering glucose translocation .
Table 1: Pharmacological Properties of KGA-2727
Property | Value | Source |
---|---|---|
(Human SGLT1) | ||
(Rat SGLT1) | ||
Selectivity (SGLT2/SGLT1) | 140 (Human), 390 (Rat) | |
Solubility (DMSO) | ||
CAS Number | 666842-36-0 |
Solubility and Formulation
KGA-2727 exhibits high solubility in DMSO () and water (), facilitating in vitro and in vivo applications . Chronic studies in Zucker diabetic fatty (ZDF) rats utilized oral doses formulated in 0.5% methylcellulose, demonstrating stable pharmacokinetics .
In Vitro and In Vivo Efficacy
Mechanistic Studies
In COS-7 cells expressing recombinant SGLT1, KGA-2727 dose-dependently inhibited α-methyl-D-glucopyranoside (AMG) uptake () . Dixon plot analysis confirmed competitive inhibition, with linear regression supporting binding to the glucose recognition site .
Acute Glucose Regulation
In streptozotocin-induced diabetic rats, a single dose of KGA-2727 () attenuated postprandial hyperglycemia by 40% during oral glucose tolerance tests . Fecal glucose excretion increased by 2.5-fold, confirming delayed intestinal absorption .
Chronic Metabolic Effects
Chronic administration in ZDF rats (, 8 weeks) reduced glycated hemoglobin () from to and preserved pancreatic islet morphology . Urinary glucose excretion decreased by 60%, contrasting with SGLT2 inhibitors that increase glucosuria .
Table 2: In Vivo Efficacy in ZDF Rats
Impact on Glucose Homeostasis and Insulin Secretion
Glucagon-Like Peptide-1 (GLP-1) Modulation
KGA-2727 increased portal vein GLP-1 levels by 80% in ZDF rats, suggesting enhanced L-cell stimulation due to prolonged intestinal glucose retention . This paracrine effect may synergize with direct SGLT1 inhibition to improve β-cell function .
Renal and Pancreatic Protection
Histopathological analysis revealed reduced distal tubule dilation and fibrosis in ZDF rat kidneys, likely due to mitigated glucotoxicity . Pancreatic islets exhibited preserved insulin-positive cell mass, correlating with improved glucose-stimulated insulin secretion .
Comparative Analysis with Other SGLT Inhibitors
Selectivity Over SGLT2
Unlike sotagliflozin (dual SGLT1/2 inhibitor), KGA-2727’s 140-fold selectivity for SGLT1 minimizes renal glucose excretion, reducing dehydration and hypotension risks . Phlorizin, a non-selective inhibitor, lacks clinical utility due to poor oral bioavailability and short half-life .
Synergy with SGLT2 Inhibitors
Combining KGA-2727 with empagliflozin (SGLT2 inhibitor) in rodent models showed additive reductions in HbA1c, suggesting potential for dual therapy in severe diabetes .
Clinical Implications and Future Directions
Unresolved Challenges
Despite promising preclinical data, human trials are needed to validate safety and efficacy. Structural analogs with improved blood-brain barrier penetration could address potential neuroprotective applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume